molecular formula C3HBrF6O B1273238 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane CAS No. 2356-55-0

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

Cat. No.: B1273238
CAS No.: 2356-55-0
M. Wt: 246.93 g/mol
InChI Key: PJLXAVKTUMSCKH-UHFFFAOYSA-N
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Description

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane is a fluorinated organic compound with the molecular formula C3HBrF6O. It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups, making it a compound of interest in various chemical and industrial applications .

Preparation Methods

The synthesis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol with a brominating agent such as phosphorus tribromide (PBr3) or bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to ensure the selective formation of the desired product .

Chemical Reactions Analysis

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: It is explored for its potential use in the development of novel drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms contribute to its reactivity and binding affinity, allowing it to modulate the activity of specific biological pathways. The trifluoromethoxy group enhances its lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane can be compared with other fluorinated compounds such as:

    1-Bromo-2-(trifluoromethoxy)ethane: Similar in structure but lacks the additional fluorine atoms, resulting in different reactivity and applications.

    1,1,2-Trifluoro-2-(trifluoromethoxy)ethanol: The hydroxyl group in place of the bromine atom makes it more suitable for certain chemical transformations.

    2-Bromoethyl trifluoromethyl ether: Another related compound with distinct properties and uses in organic synthesis.

Properties

IUPAC Name

1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrF6O/c4-2(6,7)1(5)11-3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLXAVKTUMSCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382622
Record name 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2356-55-0
Record name 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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